3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid
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Overview
Description
Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .
Material Science
The compound’s ability to form ionic liquids when combined with other substances makes it valuable in material science. These ionic liquids have unique properties like low volatility and high thermal stability, making them suitable for use as solvents and catalysts in chemical reactions .
Organic Synthesis
In organic synthesis, the Boc-protected amino acid is a starting material for various reactions. Its protection strategy is essential for multistep synthesis where selectivity and the prevention of side reactions are critical .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMJMFHSOBLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624343 |
Source
|
Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132691-45-3 |
Source
|
Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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